molecular formula C10H9F2N3O B11785978 1-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine

1-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B11785978
M. Wt: 225.19 g/mol
InChI Key: HHOIZGZMGOSHQV-UHFFFAOYSA-N
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Description

1-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluorophenyl group attached to the oxadiazole ring, which is further connected to an ethanamine group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as dehydrating agents.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a suitable difluorobenzene derivative reacts with the oxadiazole intermediate.

    Attachment of the Ethanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The difluorophenyl group and oxadiazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)ethanamine hydrochloride
  • 3-(2,6-Difluorophenyl)-1-propanamine
  • {[(2,6-difluorophenyl)carbonyl]amino}-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Uniqueness

1-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the difluorophenyl group and ethanamine moiety further enhances its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C10H9F2N3O

Molecular Weight

225.19 g/mol

IUPAC Name

1-[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C10H9F2N3O/c1-5(13)10-14-9(15-16-10)8-6(11)3-2-4-7(8)12/h2-5H,13H2,1H3

InChI Key

HHOIZGZMGOSHQV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C2=C(C=CC=C2F)F)N

Origin of Product

United States

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